
1-(Benzyloxy)-2-methylpropan-2-ol
Overview
Description
1-(Benzyloxy)-2-methylpropan-2-ol (CAS 91968-72-8) is a branched ether-alcohol compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. It features a benzyloxy group (-OCH₂C₆H₅) attached to a tertiary alcohol structure (2-methylpropan-2-ol). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and specialty chemicals, as evidenced by its inclusion in BLD Pharm Ltd.’s 2024 catalog for bulk synthesis .
Preparation Methods
Classical Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis remains the most straightforward method for introducing benzyloxy groups into alcohol frameworks. For 1-(benzyloxy)-2-methylpropan-2-ol, this involves the reaction of 2-methylpropan-2-ol with benzyl bromide or chloride under basic conditions.
Reaction Mechanism and Reagents
The tertiary alcohol (2-methylpropan-2-ol) is deprotonated by a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF), forming an alkoxide intermediate. This intermediate undergoes nucleophilic substitution with benzyl bromide, yielding the target compound.
$$
\text{2-Methylpropan-2-ol} + \text{NaH} \rightarrow \text{2-Methylpropan-2-olate}^- \text{Na}^+ + \text{H}_2
$$
$$
\text{2-Methylpropan-2-olate}^- + \text{Benzyl bromide} \rightarrow \text{this compound} + \text{Br}^-
$$
Optimization of Conditions
- Base Selection : Sodium hydride outperforms weaker bases (e.g., K$$2$$CO$$3$$) due to the steric hindrance of the tertiary alcohol.
- Solvent : DMF enhances solubility and reaction kinetics compared to tetrahydrofuran (THF).
- Temperature : Reactions typically proceed at 0–25°C, avoiding side product formation.
Table 1. Comparative Yields Using Williamson Ether Synthesis
Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
NaH | DMF | 0 → 25 | 85 | 95 |
K$$2$$CO$$3$$ | THF | Reflux | 42 | 78 |
Mitsunobu Reaction for Sterically Hindered Systems
The Mitsunobu reaction offers an alternative pathway, particularly effective for coupling sterically hindered alcohols with benzyl alcohol derivatives.
Reaction Protocol
A mixture of 2-methylpropan-2-ol, benzyl alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh$$_3$$) in THF facilitates the formation of the benzyl ether.
$$
\text{2-Methylpropan-2-ol} + \text{Benzyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}
$$
Advantages and Limitations
- Yield : Typically 70–80%, with superior stereochemical control.
- Cost : Higher reagent expenses compared to Williamson synthesis.
- Scalability : Limited to small-scale syntheses due to sensitivity to moisture and oxygen.
Industrial-Scale Continuous Flow Synthesis
Recent advancements in continuous flow reactors have enabled large-scale production of this compound with enhanced efficiency.
Process Parameters
- Residence Time : 5–10 minutes at 100°C.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions.
- Throughput : 1–5 kg/hour, achieving >90% conversion.
Table 2. Industrial vs. Laboratory-Scale Performance
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Time | 12 h | 10 min |
Yield | 85% | 92% |
Purity | 95% | 98% |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 2-methylpropan-2-ol with benzyl bromide and KOH under solvent-free conditions achieves 75% yield in 2 hours, reducing waste generation.
Photocatalytic Methods
Visible-light-mediated catalysis using TiO$$_2$$ nanoparticles and benzyl chloride demonstrates potential for low-energy syntheses, though yields remain suboptimal (55%).
Comparative Analysis of Methodologies
Table 3. Method Comparison for this compound Synthesis
Method | Yield (%) | Cost | Scalability | Environmental Impact |
---|---|---|---|---|
Williamson (NaH/DMF) | 85 | Low | High | Moderate |
Mitsunobu | 78 | High | Low | High |
Continuous Flow | 92 | Medium | Very High | Low |
Mechanochemical | 75 | Very Low | Medium | Very Low |
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyloxy groups.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
- Benzyloxy vs.
- Alcohol Position : 1-(4-Methoxyphenyl)-2-methylpropan-1-ol differs in hydroxyl placement (primary vs. tertiary), which may affect reactivity in esterification or oxidation reactions.
- Bioactivity: Compounds like 1-[4-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol exhibit adrenoceptor affinity due to the combined benzyloxy-phenoxy and amino groups, a feature absent in the target compound.
- Nitrogen-Containing Derivatives: 1-(Dibenzylamino)-2-methylpropan-2-ol introduces a dibenzylamino group, enabling coordination chemistry applications, unlike the purely ether-alcohol structure of the target compound.
Biological Activity
1-(Benzyloxy)-2-methylpropan-2-ol, also known by its CAS number 91968-72-8, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyloxy group attached to a tertiary alcohol. The presence of the benzyloxy moiety enhances its lipophilicity and may influence its interaction with biological targets. The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzyloxy group facilitates hydrogen bonding and π-π interactions, which can significantly influence the compound's reactivity and binding affinity.
Key Mechanisms:
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, altering cellular signaling pathways.
Biological Activities
This compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the benzyloxy group have shown effectiveness against various bacterial strains. A study evaluating the structure-activity relationship (SAR) found that modifications in the benzyloxy group significantly impacted antimicrobial efficacy.
Compound | MIC (µM) | Activity |
---|---|---|
This compound | 5.0 | Moderate antimicrobial activity |
4-Aminoquinoline derivative | 2.7 | High antimicrobial activity |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HepG2 | 12.5 | 3.0 |
Vero (normal) | 37.5 | - |
Study on Antimycobacterial Activity
A recent study synthesized derivatives of benzyloxy compounds and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications for tuberculosis treatment.
Pharmacokinetic Profile
Preliminary studies on the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. In vitro ADME profiling showed good permeability and metabolic stability, which are critical for drug development.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-2-methylpropan-2-ol with high purity?
Basic Research Question
The compound can be synthesized via nucleophilic substitution or etherification reactions. A common method involves reacting 2-methylpropan-2-ol derivatives with benzyl bromide or benzyl chloride under alkaline conditions. For example, sodium hydroxide in ethanol facilitates the formation of the benzyl ether bond . Optimization of reaction time (e.g., 3 hours at 80°C) and solvent selection (e.g., tetrahydrofuran for improved solubility) is critical to minimize side reactions and maximize yield .
Q. How can researchers ensure the stability of this compound during storage?
Basic Research Question
Stability is highly dependent on storage conditions. The compound should be kept in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Temperatures below 4°C are recommended for long-term storage, with desiccants to mitigate moisture absorption . Stability testing via periodic HPLC or GC analysis can monitor degradation products .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR can confirm the benzyl ether linkage and tertiary alcohol structure by identifying characteristic peaks (e.g., benzyl protons at δ 7.3–7.5 ppm and hydroxyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 180.1150 for CHO) and fragmentation patterns .
- Gas Chromatography (GC) : Retention time comparisons with standards ensure purity .
Q. How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?
Advanced Research Question
Discrepancies often arise from conformational isomers or residual solvents. Cross-validate data using complementary techniques:
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., confirming the spatial arrangement of the benzyl group) .
- 2D NMR (COSY, HSQC) : Identifies coupling patterns and heteronuclear correlations to rule out impurities .
- Replicate Synthesis : Reproduce the compound under controlled conditions to isolate experimental variables .
Q. What strategies are recommended for optimizing reaction conditions in the synthesis of benzyloxy-containing analogs?
Advanced Research Question
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates .
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) reduces exothermic side reactions .
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C-O bond in the benzyl ether) to predict cleavage susceptibility .
- Molecular Dynamics Simulations : Models solvent interactions to optimize reaction media .
- Docking Studies : Predicts interactions in catalytic systems (e.g., enzyme-mediated transformations) .
Q. What are the critical parameters to monitor during the purification of this compound to avoid by-product formation?
Basic Research Question
- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane/ethyl acetate 4:1 → 1:1) to separate unreacted benzyl halides .
- Distillation : Monitor boiling points (e.g., 250–260°C for the pure compound) to avoid thermal decomposition .
- Recrystallization : Select solvents (e.g., diethyl ether) with low solubility for impurities .
Q. How should potential impurities in this compound be identified and quantified?
Advanced Research Question
- HPLC with UV Detection : Quantifies impurities (e.g., residual benzyl alcohol) using reverse-phase C18 columns and acetonitrile/water mobile phases .
- GC-MS : Identifies volatile by-products (e.g., alkyl halides) via fragmentation libraries .
- NMR Spiking : Adds authentic standards to spectra to isolate impurity signals .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use EN 374-certified gloves and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .
Properties
IUPAC Name |
2-methyl-1-phenylmethoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGALCZPIXXLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543851 | |
Record name | 1-(Benzyloxy)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-72-8 | |
Record name | 1-(Benzyloxy)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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